N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-16(30)18-7-9-19(10-8-18)27-22(31)15-28-21-4-3-13-26-23(21)24(32)29(25(28)33)14-17-5-11-20(34-2)12-6-17/h3-13H,14-15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOTYTGWTBPRGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine ring system.
Introduction of the methoxybenzyl group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, often using a suitable methoxybenzyl halide and a base.
Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Final coupling: The final step involves coupling the acetylphenyl and pyrido[3,2-d]pyrimidine intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxybenzyl halide in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a unique structural framework that includes:
- A pyrido[3,2-d]pyrimidine core : This bicyclic structure is known for its diverse biological activities.
- Acetamide and acetophenone functionalities : These groups enhance the compound's solubility and biological interaction capabilities.
- A methoxybenzyl substituent : This moiety may contribute to the compound's pharmacological properties.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For example:
- A study demonstrated that derivatives of pyrido[3,2-d]pyrimidine effectively inhibited the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- In vivo studies have shown that certain derivatives can reduce tumor growth in xenograft models by targeting specific signaling pathways associated with cancer progression .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related compounds:
- Compounds with similar structures have shown efficacy against a range of bacterial pathogens, suggesting that N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide may also possess significant antimicrobial activity .
- The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Enzyme Inhibition
The compound has potential as an inhibitor for various enzymes involved in disease processes:
- It may inhibit enzymes related to cancer pathways, thereby contributing to its anticancer effects. The inhibition of specific targets within the Type III secretion system (T3SS) has been noted in structurally similar compounds .
- Further investigations are needed to elucidate the specific enzyme targets and the implications for therapeutic applications.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the pyrido[3,2-d]pyrimidine core : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of acetophenone and methoxybenzyl groups : These groups are added through coupling reactions that enhance the compound's biological properties.
- Final acetamide formation : The last step involves acylation reactions to yield the final product.
Case Study 1: Anticancer Activity
A notable study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation and survival .
Case Study 2: Antimicrobial Effects
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, supporting the hypothesis that this compound may also possess such properties .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulating receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways.
Interacting with DNA/RNA: It may interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
*Calculated based on molecular formula.
Key Findings
Core Heterocycle Variations :
- The target compound’s pyrido[3,2-d]pyrimidine core distinguishes it from pyrido[2,3-d]pyrimidine derivatives (e.g., compound in ), which exhibit altered electronic properties due to positional isomerism. This impacts binding to targets like kinases or chemokine receptors .
- Hybrid structures (e.g., pyrimidine-oxadiazole in ) prioritize thioether linkages for enhanced metabolic stability but show reduced selectivity compared to pyrido-pyrimidines.
Substituent Effects :
- 4-Methoxybenzyl vs. 4-Ethoxyphenyl : The methoxy group in the target compound may confer better metabolic stability than the ethoxy group in , as methoxy is less prone to oxidative degradation .
- Acetylphenyl vs. Sulfamoylphenyl : The acetylphenyl group (target) is more lipophilic than the sulfamoylphenyl group in , suggesting divergent pharmacokinetic profiles (e.g., blood-brain barrier penetration vs. renal excretion).
Biological Activity :
- The compound in demonstrated potent CXCR3 antagonism (IC₅₀ = 2.3 nM), attributed to its trifluoromethoxyphenyl group, which enhances hydrophobic interactions. In contrast, the target compound’s 4-acetylphenyl group may favor kinase inhibition over chemokine receptor targeting.
- The antiproliferative activity of the oxadiazole hybrid (IC₅₀ = 8.7 µM against HeLa cells) is weaker than typical pyrido-pyrimidines, likely due to reduced membrane permeability from its nitro group.
Biological Activity
N-(4-acetylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its antioxidant and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 461.5 g/mol. The compound features a pyrido[3,2-d]pyrimidine core which is known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O4 |
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | XZDVTTTTWNBVFM-UHFFFAOYSA-N |
Antioxidant Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. The DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay shows that these compounds can effectively scavenge free radicals. For instance, certain derivatives have shown antioxidant activity surpassing that of ascorbic acid by approximately 1.37 times .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably:
- Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Results : The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. The IC50 values indicate significant inhibition of cell proliferation in these lines .
The biological activities of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and oxidative stress.
- Cell Signaling Pathways : It likely modulates pathways related to apoptosis and cell cycle regulation.
Case Studies
- Study on Antioxidant Properties :
-
Anticancer Efficacy :
- In vitro studies demonstrated that the compound inhibited the growth of U-87 glioblastoma cells with an IC50 value indicating effective cytotoxicity. Further research is required to elucidate the precise mechanisms behind this activity and its potential therapeutic applications in cancer treatment .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with condensation of aromatic aldehydes with amines to form the pyrido[3,2-d]pyrimidine core, followed by functionalization of the acetamide and benzyl groups. Key steps include:
- Cyclization : Performed under reflux in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, requiring precise temperature control (80–120°C) to avoid side reactions .
- Acetylation : The 4-acetylphenyl group is introduced via nucleophilic substitution or amide coupling, often using coupling agents like EDCI/HOBt in anhydrous conditions .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity product . Methodological Insight: Optimize solvent choice (e.g., DMSO enhances cyclization efficiency) and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : 1H and 13C NMR are used to verify the pyrido-pyrimidine core, benzyl substituents, and acetamide linkage. Key signals include aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~480–500 g/mol based on analogs) and fragments corresponding to the pyrimidine ring cleavage .
- IR Spectroscopy : Validates carbonyl stretches (1650–1750 cm⁻¹) and amide N-H bonds (3200–3400 cm⁻¹) .
Q. What structural features drive its biological activity?
- Pyrido[3,2-d]pyrimidine Core : Facilitates π-π stacking with enzyme active sites (e.g., kinases or viral proteases) .
- 4-Methoxybenzyl Group : Enhances lipophilicity, improving membrane permeability .
- 4-Acetylphenyl Acetamide : May hydrogen-bond with target proteins, as seen in analogs with anticancer activity .
Advanced Research Questions
Q. How can synthetic routes be optimized for higher yield and scalability?
- Solvent Screening : Replace DMSO with less viscous solvents (e.g., DMAc) to improve mixing in large-scale reactions .
- Catalyst Optimization : Use Pd/C or nano-catalysts to accelerate coupling steps .
- Stepwise Temperature Gradients : Gradually increase temperature during cyclization to minimize decomposition . Data-Driven Example: In analogs, switching from batch to flow chemistry improved yields by 15–20% .
Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data?
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Formulation Adjustments : Use nanoencapsulation or PEGylation to enhance bioavailability .
- Target Validation : Confirm mechanism via knockout models or siRNA silencing to rule off-target effects .
Q. What computational methods elucidate target interactions and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to kinases (e.g., EGFR) or viral targets .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100+ ns to validate docking poses .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with activity trends .
Contradictions and Limitations in Current Data
- Solvent Polarity vs. Yield : reports higher cyclization yields in DMSO, while suggests DMAc improves scalability. Researchers must balance polarity and practicality .
- Bioactivity Variability : The 4-methoxybenzyl group enhances cellular uptake but may reduce solubility, complicating dose-response profiles .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
